molecular formula C23H16FN3 B2619421 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-32-5

6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2619421
CAS No.: 932280-32-5
M. Wt: 353.4
InChI Key: ZOJGCIPILYPUMR-UHFFFAOYSA-N
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Description

6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position, a 4-methylphenyl group at the 1st position, and a phenyl group at the 3rd position of the pyrazoloquinoline core. Pyrazoloquinolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of a pyrazole intermediate. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Cyclization to Form the Pyrazoloquinoline Core: The pyrazole intermediate undergoes cyclization with a suitable quinoline derivative under acidic or basic conditions to form the pyrazoloquinoline core.

    Introduction of Substituents: The final step involves the introduction of the fluorine atom at the 6th position and the phenyl and 4-methylphenyl groups at the 3rd and 1st positions, respectively. This can be achieved through electrophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a probe to study enzyme inhibition and receptor binding in biological systems.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Chemical Biology: It serves as a tool for studying cellular pathways and mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 6-fluoroquinoline and 4-methylquinoline share structural similarities with 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methylpyrazole and 1-(4-methylphenyl)-3-phenylpyrazole are structurally related to the pyrazole core of the compound.

Uniqueness

The uniqueness of this compound lies in its combined structural features of both pyrazole and quinoline rings, along with the presence of a fluorine atom. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

6-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-10-12-17(13-11-15)27-23-18-8-5-9-20(24)22(18)25-14-19(23)21(26-27)16-6-3-2-4-7-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJGCIPILYPUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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